molecular formula C19H16FN5O3 B2515349 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 942011-47-4

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2515349
CAS No.: 942011-47-4
M. Wt: 381.367
InChI Key: JDRIYBVTRXPYDP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step processes. The first step is the synthesis of the imidazo[2,1-c][1,2,4]triazine core structure, followed by the introduction of phenyl groups and the incorporation of the fluorophenylacetamide moiety. Typical reaction conditions include the use of organic solvents such as dimethylformamide, controlled temperatures ranging from 25°C to 100°C, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures. The use of continuous flow reactors and automation could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

  • Substitution: : Halogenated solvents and bases can facilitate substitution reactions, introducing different functional groups to the aromatic rings.

Common Reagents and Conditions

Typical reagents include strong acids like hydrochloric acid for hydrolysis, bases like sodium hydroxide for deprotection reactions, and oxidizing agents like chromium trioxide. Reaction conditions vary but often require controlled temperatures, inert atmospheres, and specific catalysts.

Major Products Formed

Major products formed from these reactions include various substituted derivatives and functionalized imidazo[2,1-c][1,2,4]triazin-2(6H)-yl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide has diverse applications in scientific research:

  • Chemistry: : Used as a precursor in organic synthesis for creating complex molecules.

  • Biology: : Investigated for its interactions with various enzymes and biological pathways.

  • Medicine: : Potential therapeutic applications due to its ability to modulate biochemical targets, including antiviral and anticancer properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound's binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide stands out due to its unique structural features and enhanced reactivity. Similar compounds include:

  • 2-Phenylimidazo[2,1-c][1,2,4]triazin-2(6H)-one: : Lacks the dioxo and fluorophenyl groups, resulting in different reactivity and applications.

  • N-(4-Fluorophenyl)-imidazo[2,1-c][1,2,4]triazin-2(6H)-yl-acetamide: : Features a different substitution pattern, affecting its biological activity.

  • 3,4,7,8-Tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives: : Have variations in the core structure and substituents, altering their chemical and physical properties.

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c20-14-8-4-5-9-15(14)21-16(26)12-25-18(28)17(27)24-11-10-23(19(24)22-25)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIYBVTRXPYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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